Cas no 1248416-43-4 (2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline)

2,5-Difluoro-N-(1H-imidazol-2-yl)methylaniline is a fluorinated aniline derivative featuring an imidazole-substituted methyl group. This compound is of interest in medicinal and agrochemical research due to its structural motif, which combines electron-withdrawing fluorine atoms with the heterocyclic imidazole ring. The presence of fluorine enhances metabolic stability and bioavailability, while the imidazole moiety offers potential for coordination or hydrogen bonding interactions. Its well-defined synthesis route allows for high purity, making it suitable for use as a building block in pharmaceutical or specialty chemical applications. The compound's reactivity and stability under standard conditions further support its utility in synthetic chemistry.
2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline structure
1248416-43-4 structure
Product name:2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline
CAS No:1248416-43-4
MF:C10H9F2N3
Molecular Weight:209.195368528366
CID:5231558
PubChem ID:61557745

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

    • 2,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline
    • 2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
    • n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline
    • 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline
    • インチ: 1S/C10H9F2N3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
    • InChIKey: IWGXRAZNNVGZRA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1NCC1=NC=CN1)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 40.7

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-168099-0.25g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
0.25g
$513.0 2023-09-20
Enamine
EN300-168099-0.5g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
0.5g
$535.0 2023-09-20
Enamine
EN300-168099-2.5g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
2.5g
$1089.0 2023-09-20
Enamine
EN300-168099-0.1g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
0.1g
$490.0 2023-09-20
Enamine
EN300-168099-10g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
10g
$2393.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375402-100mg
n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline
1248416-43-4 95%
100mg
¥16450.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375402-500mg
n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline
1248416-43-4 95%
500mg
¥16679.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375402-1g
n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline
1248416-43-4 95%
1g
¥16044.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375402-250mg
n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline
1248416-43-4 95%
250mg
¥17206.00 2024-08-09
Enamine
EN300-168099-1.0g
2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline
1248416-43-4
1g
$743.0 2023-05-26

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline 関連文献

2,5-difluoro-N-(1H-imidazol-2-yl)methylanilineに関する追加情報

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline

The compound 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline (CAS No. 1248416-43-4) is a highly specialized organic compound with significant applications in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with an imidazole moiety, making it a versatile building block for various chemical syntheses.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their enhanced pharmacokinetic properties and improved bioavailability. The presence of two fluorine atoms at the 2 and 5 positions of the aniline ring in 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline not only imparts electronic stability but also enhances the molecule's ability to interact with biological targets. This makes it a promising candidate for the development of novel therapeutic agents.

The synthesis of 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline involves a multi-step process that typically begins with the fluorination of an aniline derivative. The subsequent coupling reaction with an imidazole ring requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various catalytic systems to optimize this process, with recent advancements focusing on the use of palladium catalysts for improved efficiency.

In terms of physical properties, 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicating its potential for use in optoelectronic materials. Additionally, the compound demonstrates moderate fluorescence quantum yields under specific conditions, making it a candidate for applications in sensors and imaging technologies.

Recent research has also focused on the biological activity of 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline. Studies conducted using cell lines have shown that this compound exhibits selective cytotoxicity against certain cancer cell types, suggesting its potential as an anticancer agent. Furthermore, its ability to inhibit key enzymes involved in inflammatory pathways has led to investigations into its anti-inflammatory properties.

The versatility of 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline extends to its use as a precursor in the synthesis of more complex molecules. For instance, it has been employed in the construction of heterocyclic frameworks that are integral to modern drug discovery programs. Its reactivity under various coupling conditions makes it a valuable intermediate in organic synthesis.

In conclusion, 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline (CAS No. 1248416-43-4) is a compound of significant interest due to its unique chemical properties and diverse applications. As research continues to uncover new insights into its structure-function relationships and biological activities, this compound is poised to play a pivotal role in advancing both materials science and pharmaceutical innovation.

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